Isodihydroauroglaucin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

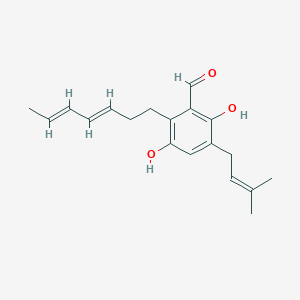

Isodihydroauroglaucin is an organic compound known for its bioactive properties. It is a phenolic compound that has been identified in various fermented foods and is produced by certain filamentous fungi, such as Eurotium herbariorum . This compound has garnered attention due to its antioxidant and antibacterial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isodihydroauroglaucin can be synthesized through the cultivation of specific fungi. For instance, Eurotium herbariorum can be cultured in a medium to produce this compound. The fungi are typically grown in a controlled environment, such as M40Y medium, at a temperature of 30°C for about seven days .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fungi are cultivated in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Isodihydroauroglaucin undergoes various chemical reactions, including oxidation and reduction. It has been shown to exhibit significant radical scavenging activity, indicating its involvement in redox reactions .

Common Reagents and Conditions: The compound reacts with common oxidizing agents and can be reduced under specific conditions. For example, it shows antibacterial activity against Gram-positive bacteria, which suggests its interaction with bacterial cell components .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Isodihydroauroglaucin has a wide range of applications in scientific research:

Wirkmechanismus

Isodihydroauroglaucin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in its antibacterial and antitumor activities. The compound interacts with cellular components, disrupting bacterial cell walls and inhibiting tumor cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Isodihydroauroglaucin is part of a family of phenolic compounds that include:

- Auroglaucin

- Dihydroauroglaucin

- Tetrahydroauroglaucin

- Flavoglaucin

Compared to these compounds, this compound exhibits unique properties such as higher radical scavenging activity and significant antibacterial effects . This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer |

74886-31-0 |

|---|---|

Molekularformel |

C19H24O3 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+ |

InChI-Schlüssel |

ZNSOEVHEUKFQSM-YTXTXJHMSA-N |

Isomerische SMILES |

C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Kanonische SMILES |

CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.